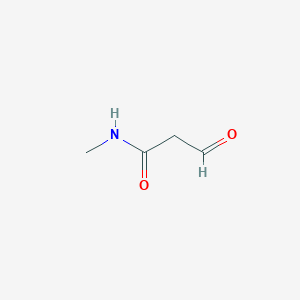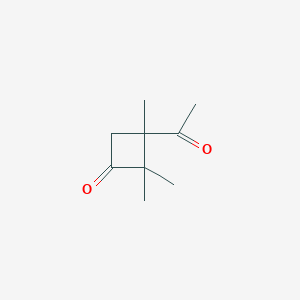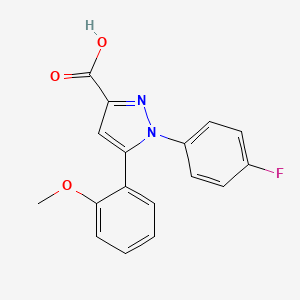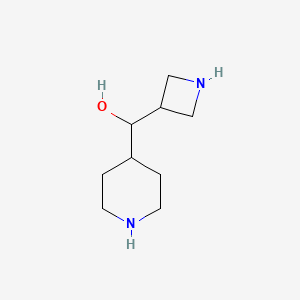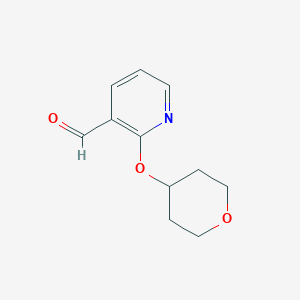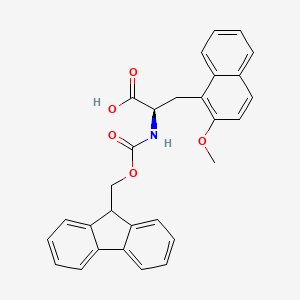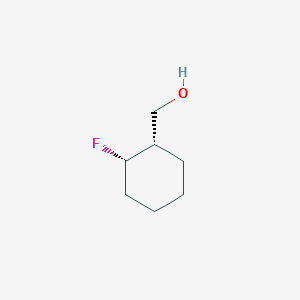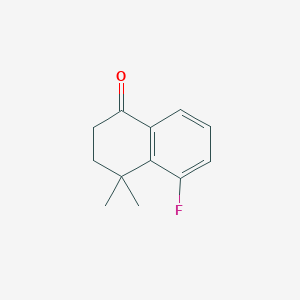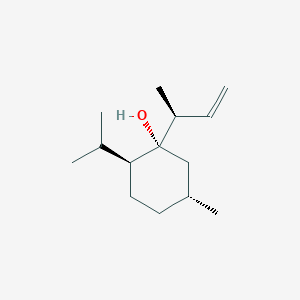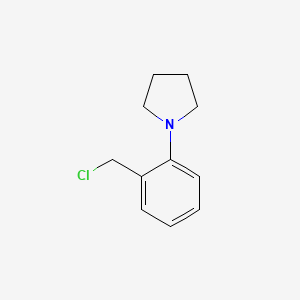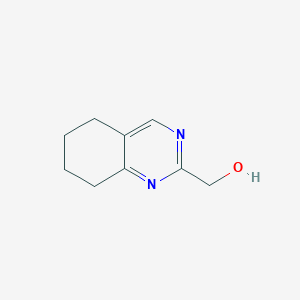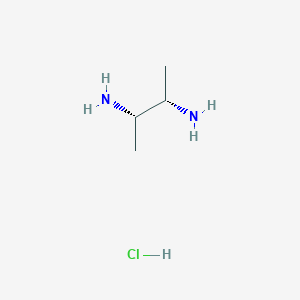
(2S,3S)-Butane-2,3-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-Butane-2,3-diamine hydrochloride is a chiral diamine compound with significant importance in various fields of chemistry and biology. It is known for its enantiomeric purity and is often used as a building block in the synthesis of more complex molecules. The compound’s unique stereochemistry makes it a valuable tool in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Butane-2,3-diamine hydrochloride typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of 2,3-butanedione using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and enantiomeric purity. The use of biocatalysts, such as enzymes, is also explored for more environmentally friendly and sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Butane-2,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2S,3S)-Butane-2,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of polymers and other materials where chirality is crucial .
Mechanism of Action
The mechanism by which (2S,3S)-Butane-2,3-diamine hydrochloride exerts its effects is primarily through its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the products. The specific pathways involved depend on the nature of the reactions and the catalysts used .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Butane-2,3-diamine hydrochloride: The enantiomer of (2S,3S)-Butane-2,3-diamine hydrochloride, used in similar applications but with opposite stereochemistry.
(2S,3S)-2-Benzhydrylquinuclidin-3-amine: Another chiral diamine with applications in asymmetric synthesis and catalysis.
Uniqueness
What sets this compound apart is its specific stereochemistry, which makes it particularly effective in inducing chirality in asymmetric synthesis. Its high enantiomeric purity and versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C4H13ClN2 |
|---|---|
Molecular Weight |
124.61 g/mol |
IUPAC Name |
(2S,3S)-butane-2,3-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-3(5)4(2)6;/h3-4H,5-6H2,1-2H3;1H/t3-,4-;/m0./s1 |
InChI Key |
YJFWSHYYDTVDIC-MMALYQPHSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)N)N.Cl |
Canonical SMILES |
CC(C(C)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



